![molecular formula C20H20BrN3O5S B2676312 8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 946310-80-1](/img/structure/B2676312.png)
8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Description
8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C20H20BrN3O5S and its molecular weight is 494.36. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A significant application of 8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one derivatives is in the development of new antibacterial agents. Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials demonstrating potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to nalidixic acid Taguchi et al., 1992. Ishikawa et al. (1990) also synthesized pyrroloquinolines showing significant antibacterial activity against a range of bacteria Ishikawa et al., 1990.
Anticancer Activity
Another application is in the design and synthesis of anti-cancer agents. Solomon et al. (2010) explored 4-piperazinylquinoline derivatives for their cytotoxic effects on human breast tumor cell lines, identifying compounds with significant activity Solomon et al., 2010. This research indicates the potential for developing new classes of anti-cancer agents based on the quinoline structure.
Antimycobacterial Activity
Shindikar et al. (2005) investigated novel fluoroquinolones for in vivo activity against Mycobacterium tuberculosis, demonstrating comparable activity to sparfloxacin and suggesting potential applications in tuberculosis treatment Shindikar et al., 2005.
DNA Binding and Detection
The ability of quinoline derivatives to bind to DNA and potentially serve as fluorescent probes for DNA detection has been explored, highlighting the versatility of these compounds in biomedical research Perin et al., 2011.
properties
IUPAC Name |
6-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O5S/c21-17-3-2-16(29-17)20(26)22-7-9-23(10-8-22)30(27,28)15-11-13-1-4-18(25)24-6-5-14(12-15)19(13)24/h2-3,11-12H,1,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWJXINRMXXIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(O5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one |
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